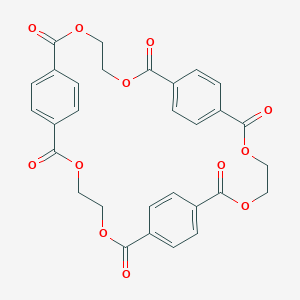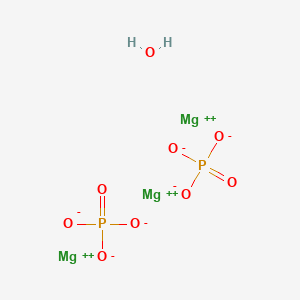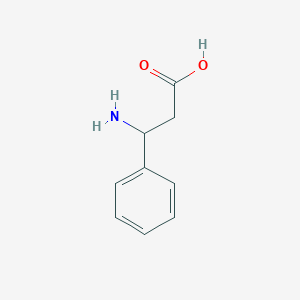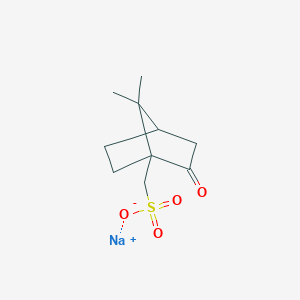
2-Chloranisol
Übersicht
Beschreibung
2-Chloroanisole, also known as 1-chloro-2-methoxybenzene, is an organic compound with the molecular formula C7H7ClO. It is a clear, light yellow liquid with a characteristic odor. This compound is a derivative of anisole, where a chlorine atom is substituted at the ortho position relative to the methoxy group. It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry .
Wissenschaftliche Forschungsanwendungen
2-Chloroanisole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroanisole can be synthesized through several methods. One common method involves the reaction of anisole with chlorine gas in the presence of a catalyst. This chlorination reaction typically occurs under controlled conditions to ensure selective substitution at the ortho position. Another method involves the reaction of 2-chlorophenol with methanol in the presence of a base, such as sodium hydroxide, to form 2-chloroanisole .
Industrial Production Methods: In industrial settings, 2-chloroanisole is produced through large-scale chlorination of anisole. The reaction is carried out in a chlorination reactor, where anisole is exposed to chlorine gas under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity 2-chloroanisole .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Acetylation Reactions: It undergoes acetylation with acetic anhydride over large pore zeolites to give 4-acetyl-2-chloroanisole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Acetylation: Acetic anhydride is used in the presence of zeolites as a catalyst.
Major Products Formed:
Substitution: Products include 2-methoxyaniline or 2-methoxyphenol.
Oxidation: Products include quinones or other oxidized derivatives.
Acetylation: The major product is 4-acetyl-2-chloroanisole.
Wirkmechanismus
The mechanism of action of 2-chloroanisole involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new compounds. In oxidation reactions, the methoxy group can be oxidized to form quinones or other oxidized derivatives. The specific molecular targets and pathways depend on the type of reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
4-Chloroanisole: Similar structure but with the chlorine atom at the para position.
2-Bromoanisole: Similar structure but with a bromine atom instead of chlorine.
2-Methoxytoluene: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 2-Chloroanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ortho-substitution makes it a valuable intermediate in organic synthesis, particularly in reactions requiring selective substitution or oxidation .
Eigenschaften
IUPAC Name |
1-chloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRPVMLBTFGQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061104 | |
| Record name | o-Chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-51-8 | |
| Record name | 2-Chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-chloroanisole in scientific research?
A1: 2-chloroanisole serves primarily as a model compound in various research areas. For instance, it is used to study the adsorption characteristics of dioxins on porous carbons []. Its simple structure and similarity to dioxins make it a suitable candidate for investigating adsorption mechanisms without the inherent toxicity of actual dioxins. Additionally, 2-chloroanisole is studied for its potential as an electrolyte additive in lithium-ion batteries, where its electrochemical behavior is explored for overcharge protection [, ].
Q2: How does 2-chloroanisole contribute to overcharge protection in lithium-ion batteries?
A2: Research suggests that 2-chloroanisole can be oxidized at a specific voltage (around 4.47 V vs. Li/Li+) []. This oxidation potential allows it to polymerize at a voltage compatible with the graphite cathode typically used in lithium-ion batteries with lithium iron phosphate cathodes []. During overcharging, 2-chloroanisole can form a protective polymer layer, enhancing the battery's safety and tolerance for overcharge conditions.
Q3: How does the structure of 2-chloroanisole influence its adsorption on porous carbons?
A3: Studies using 2-chloroanisole and other chloroaromatic compounds as dioxin models revealed that microporous structure in activated carbon is crucial for effective adsorption under low concentration and high-temperature conditions []. While the exact mechanism is not fully elucidated in the provided abstracts, it suggests that the size and shape of 2-chloroanisole, along with the presence of chlorine atoms, influence its interaction with the pores of activated carbon.
Q4: Is 2-chloroanisole used in the synthesis of other compounds?
A4: Yes, 2-chloroanisole serves as a starting material in the multi-step synthesis of N-tert-butoxycarbonyl-DL-(±)-homo-tyrosine []. This unusual amino acid acts as a crucial pharmaceutical intermediate in synthesizing novel cyclic and straight-chain peptide drugs.
Q5: What is known about the degradation of 2-chloroanisole?
A5: While specific degradation pathways aren't detailed in the provided abstracts, research on electron beam irradiation effects on 2,4,6-trichloroanisole, a structurally similar compound, indicates potential degradation routes []. It is plausible that 2-chloroanisole might undergo similar degradation processes under specific conditions, but further research is needed for confirmation.
Q6: Are there analytical methods to detect and quantify 2-chloroanisole?
A6: Although not explicitly stated in the provided abstracts, gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing volatile organic compounds, including chloroaromatics like 2-chloroanisole. This technique can be employed for the detection, identification, and quantification of 2-chloroanisole in various matrices.
Q7: What are the potential environmental impacts of 2-chloroanisole?
A7: While the provided abstracts do not focus on the environmental impact of 2-chloroanisole itself, the research on 2,4,6-trichloroanisole as a drinking water contaminant [] suggests that chloroaromatic compounds can pose environmental concerns. Further investigation is required to determine the specific environmental fate, behavior, and potential risks associated with 2-chloroanisole.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)



